7-Methylbenz[a]anthracene (7-MBA) is a polycyclic aromatic hydrocarbon (PAH) that is a known carcinogen. [, , , , ] It is a white to pale yellow solid at room temperature. [] In scientific research, 7-MBA serves as a model compound to study PAH carcinogenesis, particularly focusing on its metabolic activation and DNA binding mechanisms. [, , , , , , ]
7-Methylbenz[a]anthracene is primarily sourced from the incomplete combustion of organic materials, including fossil fuels and tobacco smoke. It belongs to the class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are organic compounds containing multiple fused aromatic rings. This compound is recognized for its role in environmental pollution and its potential health risks associated with exposure.
The synthesis of 7-Methylbenz[a]anthracene can be achieved through various methods, often involving multi-step organic reactions. A common synthetic route involves the following steps:
The molecular formula of 7-Methylbenz[a]anthracene is , indicating it consists of 19 carbon atoms and 14 hydrogen atoms. The structure features five fused aromatic rings, which contribute to its stability and hydrophobic nature.
7-Methylbenz[a]anthracene undergoes several chemical reactions, particularly those involving electrophilic aromatic substitution due to its electron-rich nature. Key reactions include:
The mechanism by which 7-Methylbenz[a]anthracene exerts its biological effects primarily involves:
The physical and chemical properties of 7-Methylbenz[a]anthracene are critical for understanding its behavior in various environments:
7-Methylbenz[a]anthracene has several important applications in scientific research:
7-Methylbenz[a]anthracene (7-MBA) is a monomethylated derivative of benz[a]anthracene, classified as a polycyclic aromatic hydrocarbon (PAH) with significant research interest due to its carcinogenic properties. Its molecular formula is C₁₉H₁₄, with a molecular weight of 242.32 g/mol and a CAS Registry Number of 2541-69-7 [3] [5]. The compound crystallizes as pale yellow needles with a melting point of 141°C [5]. Structurally, it consists of a four-ring fused aromatic system with a methyl group substituted at the C7 position, which corresponds to the C10 position in alternative benzanthracene numbering systems (hence its synonym, 10-Methyl-1,2-benzanthracene) [3].
The IUPAC Standard InChIKey is DIIFUCUPDHMNIV-UHFFFAOYSA-N, reflecting its stereochemical identity [3]. Quantum chemical studies reveal that methylation at C7 significantly alters the electron distribution compared to the parent benz[a]anthracene, particularly influencing the reactivity of the K-region (C5-C6 bond) and the bay-region (between C4 and C12) [1]. Theoretical calculations indicate that the methyl group slightly increases the electron density at adjacent carbon atoms, enhancing susceptibility to epoxidation at specific double bonds critical for metabolic activation [1]. This structural modification creates a sterically crowded bay-region environment, a key determinant of carcinogenic potency in methylated PAHs [1].
Table 1: Chemical Identifiers of 7-Methylbenz[a]anthracene
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2541-69-7 |
Molecular Formula | C₁₉H₁₄ |
Molecular Weight | 242.32 g/mol |
IUPAC Name | 7-Methylbenz[a]anthracene |
Synonyms | 10-Methyl-1,2-benzanthracene; 7-MBA |
InChIKey | DIIFUCUPDHMNIV-UHFFFAOYSA-N |
Melting Point | 141°C |
SMILES | CC=1C=2C(=C3C(=CC2)C=CC=C3)C=C4C1C=CC=C4 |
The carcinogenicity of 7-MBA is intrinsically linked to its metabolic activation pathways. Unlike non-methylated PAHs, 7-MBA undergoes complex enzymatic transformations primarily mediated by cytochrome P450 enzymes, forming reactive intermediates that bind to DNA. Key metabolic pathways include:
Studies comparing methylated and non-methylated benz[a]anthracenes demonstrate that 7-MBA exhibits intermediate carcinogenic potency in rodent models. This positions it as a critical compound for understanding structure-activity relationships (SAR) in PAH carcinogenesis [1]. The bay-region theory explains this behavior: methylation at C7 stabilizes the carbocation formed during epoxide ring-opening of the 3,4-diol-1,2-epoxide, facilitating covalent DNA adduct formation [1]. Experimental evidence confirms that 7-MBA’s 3,4-dihydrodiol metabolite shows higher mutagenic activity in Salmonella typhimurium TA98 and greater malignant transformation potential in mammalian cell systems compared to metabolites from other positions [1] [4].
Table 2: Carcinogenicity Comparison of Methylated Benz[a]anthracenes in Rodent Models
Compound | Relative Carcinogenic Potency | Primary Tumor Sites | Key Reactive Metabolite |
---|---|---|---|
Benz[a]anthracene | Weak | Skin, Lung | 3,4-diol-1,2-epoxide |
7-Methylbenz[a]anthracene | Moderate | Skin, Lung, Adrenal | 3,4-diol-1,2-epoxide |
7,12-Dimethylbenz[a]anthracene | Very High | Skin, Breast, Lung | 3,4-diol-1,2-epoxide |
12-Methylbenz[a]anthracene | Moderate-Strong | Skin, Lung | 3,4-diol-1,2-epoxide |
7-Methyl-12-OHMBA | High | Skin | Synergistic diol-epoxides |
7-MBA has served as a pivotal model compound in unraveling fundamental mechanisms of PAH-induced carcinogenesis since the mid-20th century. Initial studies in the 1960s by Sims and others characterized its metabolic pathways, revealing that hydroxylation at the methyl group (forming 7-OHMBA) and ring oxidation were competing activation routes [2]. This work laid the groundwork for understanding metabolic differences between methylated and non-methylated PAHs. The compound gained prominence in the 1970s during investigations of the bay-region theory, where Jerina, Daly, and colleagues used 7-MBA metabolites to demonstrate that diol-epoxides formed in sterically constrained bay-regions exhibited exceptional electrophilicity and mutagenicity [1].
A landmark 1977 study demonstrated the carcinogenicity of 7-MBA’s 5,6-oxide derivative in an in vitro-in vivo mouse lung model, providing direct experimental evidence that K-region epoxides could initiate tumor formation [4]. This validated earlier theoretical predictions about K-region reactivity. Concurrent research by Malaveille and Sims identified the exceptional mutagenicity of 7-MBA’s 3,4-dihydrodiol in bacterial assays, directing attention to bay-region activation as a dominant pathway [1] [2]. Quantum chemical studies in the late 1970s leveraged 7-MBA as a test case for correlating theoretical reactivity indices (such as delocalization energy or LUMO coefficients) with experimental carcinogenicity data, strengthening predictive models for PAH derivatives [1].
The discovery in 1982 that Cunninghamella elegans metabolized 7-MBA to trans-dihydrodiols analogous to those in mammalian systems highlighted this fungus as a model for studying PAH activation, facilitating metabolite production for mechanistic studies [2]. Throughout this historical trajectory, 7-MBA served as a molecular tool for probing:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1